molecular formula C7H7BrFNO B1344136 2-Bromo-4-fluoro-5-methoxyaniline CAS No. 420786-92-1

2-Bromo-4-fluoro-5-methoxyaniline

Cat. No. B1344136
M. Wt: 220.04 g/mol
InChI Key: JRWKTSZPTRTXFS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO . It has a molecular weight of 220.04 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-fluoro-5-methoxyaniline is 1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 . This indicates the presence of bromine, fluorine, and a methoxy group attached to an aniline base.


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-5-methoxyaniline is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Transformations

2-Bromo-4-fluoro-5-methoxyaniline serves as a building block in organic synthesis, contributing to the development of complex molecules. Its reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, highlighting its versatility in constructing heterocyclic compounds with significant biological activities (Abdel‐Wadood et al., 2014). These derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties.

Synthesis Techniques and Environmental Considerations

Research has also focused on the synthesis methods for 2-Bromo-4-fluoro-5-methoxyaniline, aiming to improve yield, purity, and environmental impact. A method involving ionic liquids for its synthesis reported not only high yield and purity but also the advantage of using less harmful solvents, showcasing the shift towards greener chemistry practices (Ding Yu-fei, 2011).

Material Science and Polymer Research

Moreover, the compound's utility extends to material science, where its derivatives have been explored for corrosion inhibition properties and polymer synthesis. For example, a thiophene derivative incorporating 2-Bromo-4-fluoro-5-methoxyaniline showed effectiveness as a corrosion inhibitor for zinc metal in acidic environments, demonstrating its potential in industrial applications (Assad et al., 2015). In polymer research, the compound's derivatives have been copolymerized with styrene to create novel materials, further underscoring its value in developing new materials with tailored properties.

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

2-bromo-4-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKTSZPTRTXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624835
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-methoxyaniline

CAS RN

420786-92-1
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-methoxyaniline (9.87 g, 70 mmol) and N-bromosuccinimide (12.46 g, 70 mmol) in dichloromethane (150 ml) was stirred at room temperature for 1 h (exothermic). The reaction mixture was evaporated in vacuo to give a dark slurry which was chromatographed on silica gel (˜350 g) using a gradient elution 20-50% ethyl acetate in hexane to give the title compound as a brown solid (12.70 g, 82%).
Quantity
9.87 g
Type
reactant
Reaction Step One
Quantity
12.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
82%

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